molecular formula C11H17N3 B13200313 1-(4,5-Dimethylpyridin-2-yl)piperazine

1-(4,5-Dimethylpyridin-2-yl)piperazine

Cat. No.: B13200313
M. Wt: 191.27 g/mol
InChI Key: RPUJZALNTHLPKL-UHFFFAOYSA-N
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Description

1-(4,5-Dimethylpyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring attached to a dimethyl-substituted pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dimethylpyridin-2-yl)piperazine typically involves the reaction of 4,5-dimethyl-2-chloropyridine with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the piperazine moiety.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dimethylpyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with modified piperazine rings.

    Substitution: Substituted piperazine derivatives with different functional groups.

Scientific Research Applications

1-(4,5-Dimethylpyridin-2-yl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to interact with GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyridinyl)piperazine: A piperazine derivative known for its selective α2-adrenergic receptor antagonistic activity.

    1-(3-Fluoro-2-pyridinyl)piperazine: Another derivative with potent and selective α2-adrenergic receptor antagonistic properties.

Uniqueness

1-(4,5-Dimethylpyridin-2-yl)piperazine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other piperazine derivatives.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

1-(4,5-dimethylpyridin-2-yl)piperazine

InChI

InChI=1S/C11H17N3/c1-9-7-11(13-8-10(9)2)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3

InChI Key

RPUJZALNTHLPKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C)N2CCNCC2

Origin of Product

United States

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